3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Overview
Description
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzodiazepines Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with methylamine and a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is unique due to its specific substitution pattern on the benzodiazepine core, which may confer distinct pharmacological properties compared to other benzodiazepines
Biological Activity
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine class, which is widely recognized for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's IUPAC name is 3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one. Its molecular formula is , with a molecular weight of 269.31 g/mol. The structure features a benzodiazepine core that contributes to its biological activity.
The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By modulating GABAergic transmission, the compound enhances inhibitory neurotransmission, leading to sedative and anxiolytic effects. Additionally, it may influence other cellular pathways that contribute to its diverse pharmacological profile.
Anxiolytic and Sedative Effects
Research indicates that compounds within the benzodiazepine family exhibit significant anxiolytic and sedative properties. Studies have shown that this compound can reduce anxiety levels in animal models, similar to established benzodiazepines like diazepam .
Anticonvulsant Activity
The anticonvulsant effects of this compound have been evaluated through various models. For instance, in a study utilizing the pentylenetetrazol (PTZ) method to induce seizures in mice, certain derivatives of benzodiazepines demonstrated significant protective effects against convulsions. The results indicated that modifications in the benzodiazepine structure could enhance anticonvulsant activity .
Study on Anticonvulsant Activity
A recent study synthesized several derivatives of this compound and evaluated their anticonvulsant properties. The compounds were tested at various dosages, revealing that some derivatives provided up to 80% protection against seizures at doses as low as 0.4 mg/kg .
Compound | Dose (mg/kg) | Protection (%) |
---|---|---|
Compound A | 0.4 | 80 |
Compound B | 20 | 80 |
Compound C | 30 | 80 |
This table illustrates the efficacy of different synthesized derivatives in providing anticonvulsant protection.
Antimicrobial Properties
In addition to its neurological applications, research has explored the antimicrobial properties of this compound. Studies have shown that certain benzodiazepine derivatives exhibit activity against various bacterial strains, suggesting potential use as antimicrobial agents .
Properties
IUPAC Name |
3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASGDJOVNIDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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